molecular formula C19H22N4O4 B2642304 (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034497-57-7

(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No.: B2642304
CAS No.: 2034497-57-7
M. Wt: 370.409
InChI Key: YDGVRRMZOQZABA-UHFFFAOYSA-N
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Description

(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone typically involves multiple steps, starting from commercially available precursorsCommon reagents used in these reactions include N,N-dimethylformamide, lithium hydride, and various alkyl/aryl halides .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of dihydrobenzo[b][1,4]dioxin and pyridazinyl-pyrrolidinyl methanones. Examples include:

Uniqueness

The uniqueness of (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-5-yl-[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4/c1-22(2)16-6-7-17(21-20-16)27-13-8-9-23(12-13)19(24)14-4-3-5-15-18(14)26-11-10-25-15/h3-7,13H,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDGVRRMZOQZABA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=C4C(=CC=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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